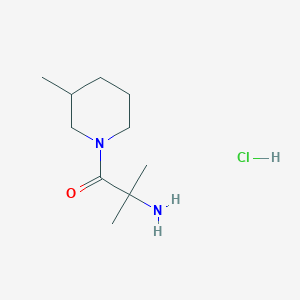![molecular formula C13H18ClNO B1394702 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine CAS No. 1220027-58-6](/img/structure/B1394702.png)
3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine
Vue d'ensemble
Description
3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 4-(sec-butyl)-2-chlorophenoxy group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine typically involves the reaction of 4-(sec-butyl)-2-chlorophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine .
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated nitrogen-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Amides and other oxidized derivatives.
Reduction: Saturated nitrogen-containing compounds.
Substitution: Various substituted phenoxyazetidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials due to its unique reactivity.
Mécanisme D'action
The mechanism of action of 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine involves its interaction with specific molecular targets. The azetidine ring’s ring strain makes it highly reactive, allowing it to participate in various chemical reactions. The phenoxy group can interact with biological targets, potentially disrupting cellular processes or inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound, known for its ring strain and reactivity.
3-[4-(tert-Butyl)-2-chlorophenoxy]azetidine: A similar compound with a tert-butyl group instead of a sec-butyl group.
3-[4-(sec-Butyl)-2-fluorophenoxy]azetidine: A compound with a fluorine atom instead of chlorine.
Uniqueness: 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine is unique due to the specific combination of the sec-butyl and chlorophenoxy groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
3-(4-butan-2-yl-2-chlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-9(2)10-4-5-13(12(14)6-10)16-11-7-15-8-11/h4-6,9,11,15H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTMMSXQQLRMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2CNC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244582 | |
| Record name | 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-58-6 | |
| Record name | 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)




![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)

![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)




